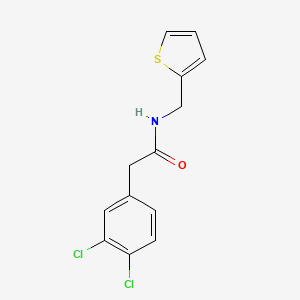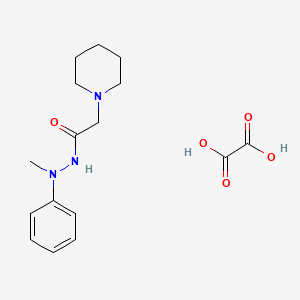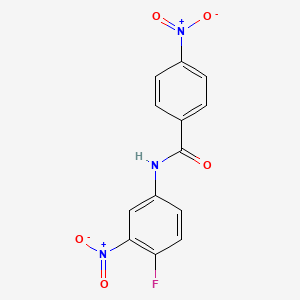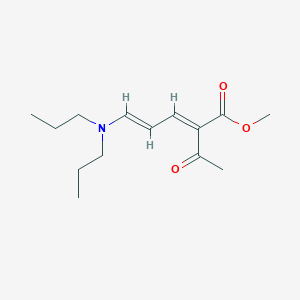
2-(3,4-dichlorophenyl)-N-(2-thienylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dichlorophenyl)-N-(2-thienylmethyl)acetamide is an organic compound characterized by the presence of dichlorophenyl and thienylmethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-N-(2-thienylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and 2-thiophenemethanol.
Formation of Intermediate: 3,4-Dichloroaniline is reacted with acetic anhydride to form 3,4-dichloroacetanilide.
Thienylmethylation: The intermediate 3,4-dichloroacetanilide is then reacted with 2-thiophenemethanol in the presence of a base such as sodium hydride (NaH) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(3,4-dichlorophenyl)-N-(2-thienylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to act as a ligand for certain proteins or enzymes, providing insights into biochemical pathways.
Medicine
Medicinally, derivatives of this compound are investigated for their potential therapeutic properties. The dichlorophenyl and thienylmethyl groups are known to impart biological activity, making this compound a candidate for drug development.
Industry
In industry, this compound can be used in the development of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(3,4-dichlorophenyl)-N-(2-thienylmethyl)acetamide exerts its effects depends on its interaction with molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the thienylmethyl group may participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-N-methylacetamide: Similar structure but lacks the thienylmethyl group.
2-(3,4-Dichlorophenyl)-N-(2-furylmethyl)acetamide: Contains a furan ring instead of a thiophene ring.
2-(3,4-Dichlorophenyl)-N-(2-pyridylmethyl)acetamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thienylmethyl group in 2-(3,4-dichlorophenyl)-N-(2-thienylmethyl)acetamide distinguishes it from similar compounds. This group can enhance the compound’s ability to participate in specific interactions, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS/c14-11-4-3-9(6-12(11)15)7-13(17)16-8-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVHOBFXBJASFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5041748.png)
![ETHYL 2-[6-BROMO-2-(4-METHOXYPHENYL)-4-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]ACETATE](/img/structure/B5041755.png)
![2-isopropyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B5041756.png)
![1-[(2-chlorophenyl)diazenyl]-2-naphthalenamine](/img/structure/B5041764.png)
![N-(1-{1-[3-(methylthio)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5041775.png)
![(5Z)-5-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5041783.png)
![N-({2-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B5041806.png)
![4-[3-(2-methoxyethylamino)-3-oxopropyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5041809.png)
![N-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]ethyl]-N'-(4-methylphenyl)oxamide](/img/structure/B5041812.png)
![3,4-dichloro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5041829.png)
![(2Z)-2-({3,5-Dibromo-4-[(4-methylphenyl)methoxy]phenyl}methylidene)-2,3-dihydro-1-benzothiophen-3-one](/img/structure/B5041831.png)


